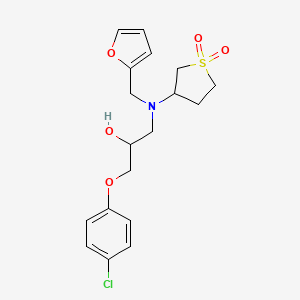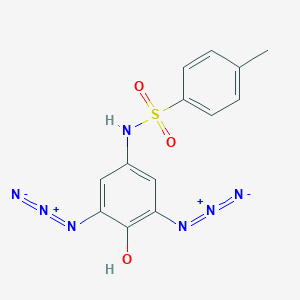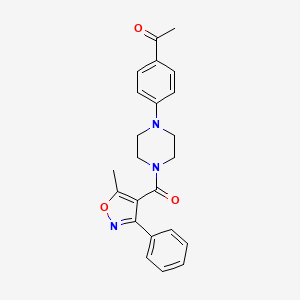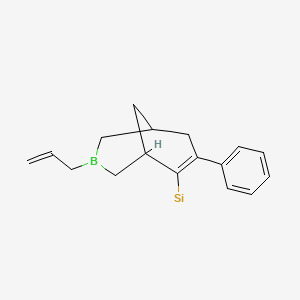![molecular formula C37H46N2O10 B12622451 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)
3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the indole-2-carboxylic acid derivative, followed by the introduction of the methoxy group and the attachment of the complex side chain containing the cyclopenta[a]phenanthrene moiety. Each step involves precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, further diversifying the compound’s chemical properties.
Scientific Research Applications
3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes and molecular interactions. In medicine, it has potential as a therapeutic agent due to its unique structure and biological activity. In industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various cellular processes. This can lead to changes in gene expression, protein function, and cellular behavior, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other indole derivatives and cyclopenta[a]phenanthrene-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness: What sets 3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid apart is its unique combination of functional groups and structural features. This gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C37H46N2O10 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C37H46N2O10/c1-35-13-10-21(40)16-20(35)4-6-24-26-11-14-37(47,36(26,2)18-28(41)32(24)35)29(42)19-49-31(44)9-8-30(43)38-15-12-23-25-17-22(48-3)5-7-27(25)39-33(23)34(45)46/h5,7,16-17,24,26,28,32,39,41,47H,4,6,8-15,18-19H2,1-3H3,(H,38,43)(H,45,46)/t24-,26-,28-,32+,35-,36-,37-/m0/s1 |
InChI Key |
IDYPHOUSCUFIAJ-JIDXOOBHSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=C(NC6=C5C=C(C=C6)OC)C(=O)O)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=C(NC6=C5C=C(C=C6)OC)C(=O)O)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12622392.png)
![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)
![2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12622398.png)

![4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12622406.png)



![5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol](/img/structure/B12622429.png)
![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
